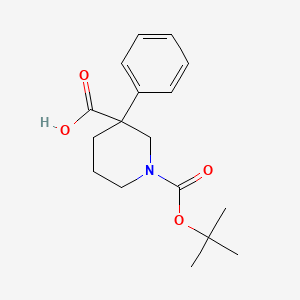

R-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester

Overview

Description

R-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester (RHCAAE) is a compound that belongs to the class of carbamates. It is a colorless to pale yellow liquid and is used in various scientific and industrial applications. RHCAAE has been studied extensively in recent years due to its potential in various fields, such as medicine, agriculture, and pharmaceuticals.

Scientific Research Applications

Stereochemical Control in Microbial Reduction

Bakers’ yeast has been found to reduce esters of 2-alkyl-3-oxobutanoic acid into corresponding (S)-hydroxy esters with exclusive stereoselectivity. This includes the reduction of allyl esters like R-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester, where the configuration at the 2-position of the hydroxy esters depends on the structure of the alkoxyl group in the carboalkoxyl moiety of the ester. This process is significant for understanding stereochemical controls in biochemical reactions (Nakamura et al., 1989).

Catalytic Asymmetric Synthesis

In catalytic asymmetric synthesis, the decomposition of methyl aryldiazoacetate in the presence of allyl silyl ethers, such as this compound, results in a regioselective C−H insertion. The β-siloxy esters formed show high enantioselectivity and diastereoselectivity, making this process important for the synthesis of syn-aldol products (Davies et al., 1999).

Palladium-Catalyzed Asymmetric Reduction

Palladium-catalyzed asymmetric reduction of racemic allylic esters, which can include this compound, with formic acid using specific ligands, results in the formation of optically active terminal alkenes. This is a critical method in the synthesis of optically active alkenes from racemic mixtures (Hayashi et al., 1996).

Enantiospecific and Diastereoselective Synthesis

The reaction of chiral α-hydroxy β,γ-unsaturated esters with tosyl isocyanate and cyclization of the resulting allylic carbamates, including those derived from this compound, leads to the synthesis of syn-β-amino-α-hydroxy acids. These processes are highly diastereoselective and significant for the synthesis of specific chiral compounds (Sugimura et al., 1997).

Use in Drug Candidates

This compound and its derivatives have been used in the synthesis of drug candidates like PD 145942 and PD 154075, which are in preclinical study for the treatment of anxiety and emesis (Ekhato & Huang, 1997).

Stereoselective Inhibition of Muscarinic Receptor Subtypes

Studies on the stereochemical variations in the structure of molecules related to this compound have shown significant variations in affinity for muscarinic receptor subtypes. These findings are important for understanding the pharmacological action of these compounds (Barbier et al., 1995).

Catalytic Asymmetric Synthesis of Chiral Allylic Esters

The catalytic enantioselective synthesis of branched allylic esters from prochiral alkenols, including those derived from this compound, has been developed. This method is broadly useful for the synthesis of chiral allylic esters with high enantioselectivity (Cannon et al., 2010).

properties

IUPAC Name |

prop-2-enyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKYPCMXKJUEIW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)